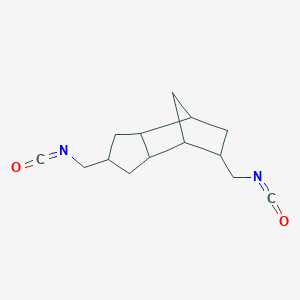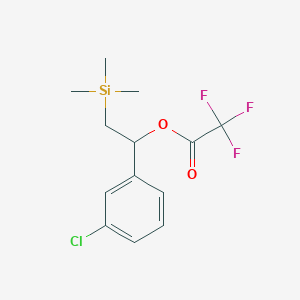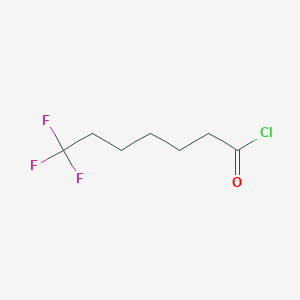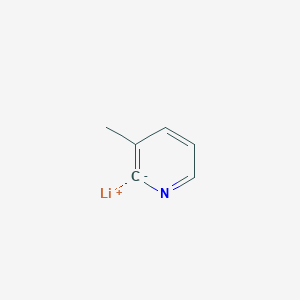
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 9-azabicyclo[421]nonane family, which is known for its significant biological and chemical properties
Méthodes De Préparation
The synthesis of 9-azabicyclo[4.2.1]nonane derivatives typically involves cycloaddition reactions. One efficient method for synthesizing these compounds is through the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . Another approach involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient synthetic routes.
Analyse Des Réactions Chimiques
9-Azabicyclo[4.2.1]nonane derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, such as the 2-bromo compound, can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination typically yields aminated bicyclic structures, while nucleophilic substitution can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
9-Azabicyclo[4.2.1]nonane derivatives have numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 9-azabicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets. For example, anatoxin-a, a related compound, acts as a potent agonist for the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine . This interaction leads to the activation of the receptor and subsequent physiological effects. The exact pathways and targets may vary depending on the specific derivative and its functional groups.
Comparaison Avec Des Composés Similaires
9-Azabicyclo[4.2.1]nonane derivatives can be compared with other bicyclic compounds, such as:
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure, known for its high affinity for nAChR.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry and as a catalyst in organic synthesis.
Tropane: A bicyclic alkaloid found in plants, known for its pharmacological properties.
The uniqueness of 9-azabicyclo[4.2.1]nonane derivatives lies in their structural diversity and potential for functionalization, which allows for the creation of a wide range of analogues with varying biological and chemical properties.
Propriétés
Numéro CAS |
125736-37-0 |
|---|---|
Formule moléculaire |
C15H24BrNO4 |
Poids moléculaire |
362.26 g/mol |
Nom IUPAC |
9-O-tert-butyl 2-O-methyl 2-bromo-9-azabicyclo[4.2.1]nonane-2,9-dicarboxylate |
InChI |
InChI=1S/C15H24BrNO4/c1-14(2,3)21-13(19)17-10-6-5-9-15(16,12(18)20-4)11(17)8-7-10/h10-11H,5-9H2,1-4H3 |
Clé InChI |
LELPQEPATWWEOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)

![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)











